molecular formula C18H15ClN2O B5801411 N-(4-chlorobenzyl)-N'-1-naphthylurea

N-(4-chlorobenzyl)-N'-1-naphthylurea

Cat. No.: B5801411
M. Wt: 310.8 g/mol
InChI Key: GUHSLRXBXIXEDR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N'-1-naphthylurea is a urea derivative featuring a 4-chlorobenzyl group and a 1-naphthyl substituent. Urea derivatives are known for their hydrogen-bonding capabilities, which influence their physical properties (e.g., solubility, crystallinity) and biological interactions.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c19-15-10-8-13(9-11-15)12-20-18(22)21-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHSLRXBXIXEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key differences between N-(4-chlorobenzyl)-N'-1-naphthylurea and related compounds:

Compound Name Molecular Formula Functional Groups Key Structural Features Reference
This compound C₁₈H₁₄ClN₃O Urea, Chlorobenzyl, Naphthyl Bifunctional urea linker; bulky naphthyl group -
N-(4-Chlorobenzylidene)-1-naphthylamine C₁₇H₁₂ClN Imine, Chlorobenzylidene, Naphthyl Planar imine group; dihedral angle = 66.53°
N-(4-chlorobenzyl)-N-methylformamide C₁₀H₁₁ClN₂O Formamide, Chlorobenzyl Single amide bond; methyl substitution
N-(4-chlorobenzyl)propane-1,3-diamine C₁₀H₁₅ClN₂ Diamine, Chlorobenzyl Flexible aliphatic chain; primary/secondary amines

Key Observations:

  • Urea vs.
  • Naphthyl vs. Phenyl Groups: The bulky 1-naphthyl substituent (vs. phenyl in analogs like N-(4-chlorobenzylidene)-1-naphthylamine) may reduce solubility in polar solvents but improve π-π stacking interactions in solid-state structures .

Physical and Chemical Properties

  • Crystallinity: The dihedral angle of 66.53° in N-(4-chlorobenzylidene)-1-naphthylamine suggests moderate planarity, whereas urea derivatives may adopt more planar conformations due to hydrogen bonding.
  • Solubility: Urea derivatives typically exhibit lower solubility in non-polar solvents compared to formamides or amines due to hydrogen bonding.
  • Thermal Stability: Ureas generally have higher melting points than imines or amines. For instance, N-(4-chlorobenzyl)-N-methylformamide is a liquid at room temperature, while urea analogs are likely solids.

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